

# 3-Iodopyridazine CAS number and molecular formula

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## Compound of Interest

Compound Name: **3-Iodopyridazine**

Cat. No.: **B154842**

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## An In-depth Technical Guide to **3-Iodopyridazine**

For researchers, scientists, and professionals in drug development, **3-Iodopyridazine** is a heterocyclic building block with significant potential in the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

## Core Chemical Data

**3-Iodopyridazine**, identified by the CAS number 65202-53-1, is a halogenated derivative of pyridazine.<sup>[1]</sup> Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	65202-53-1	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>3</sub> IN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	205.98 g/mol	<a href="#">[1]</a>
IUPAC Name	3-iodopyridazine	<a href="#">[1]</a>
Canonical SMILES	C1=CC(=NN=C1)I	<a href="#">[1]</a>
InChI Key	NNXBSBHTRNCQQS- UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis of 3-Iodopyridazine

The synthesis of **3-Iodopyridazine** can be achieved through several methods, primarily involving the iodination of pyridazine or the substitution of a leaving group on the pyridazine ring.

### Experimental Protocol: Iodination of Pyridazine via a Zincate Complex

One documented method for the preparation of **3-Iodopyridazine** involves the use of a zincate intermediate.

Procedure:

- Pyridazine is dissolved in tetrahydrofuran (THF).
- $\text{TMPZnCl}\cdot\text{LiCl}$  (TMP = 2,2,6,6-tetramethylpiperidyl) is added to the solution.
- The reaction mixture is heated in a microwave vessel at 70 °C for 2 hours.
- The reaction is then quenched by the addition of iodine ( $\text{I}_2$ ) in THF.
- The mixture is stirred for 30 minutes and then concentrated to yield **3-Iodopyridazine**.<sup>[2]</sup>

### Alternative Synthesis from 3-Chloropyridazine

Another synthetic route involves the reaction of 3-chloropyridazine with sodium iodide.

Procedure:

- A mixture of 3-chloropyridazine and sodium iodide ( $\text{NaI}$ ) is prepared in 57% aqueous hydriodic acid ( $\text{HI}$ ).
- The mixture is heated at 50°C for 24 hours.
- After cooling, the product, **3-Iodopyridazine**, is isolated.<sup>[3]</sup>

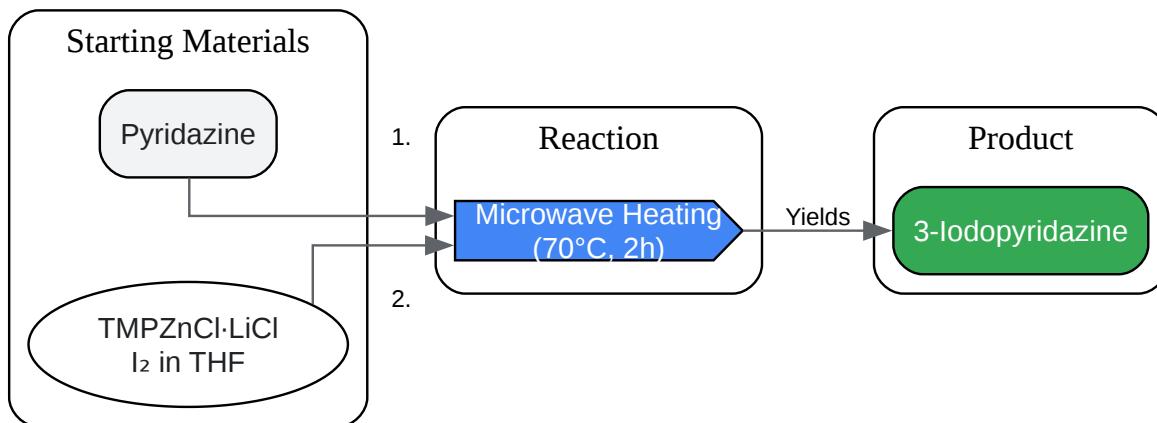
## Applications in Research and Drug Development

**3-Iodopyridazine** serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds, many of which are investigated for their potential biological activities.

- Pyrrolopyridazine Derivatives: It is used as a starting material for the synthesis of pyrrolopyridazine derivatives.
- Antitumor Agents: **3-Iodopyridazine** is a precursor in the synthesis of pyridazine-fused carbazoles, which have been studied for their antitumor activity.<sup>[4]</sup>
- AEP Modulators: The compound has been utilized in the synthesis of 3-alkynyl carboxamides, which are being investigated as asparaginyl endopeptidase (AEP) modulators for potential therapeutic applications in conditions such as Alzheimer's disease.  
<sup>[5]</sup>
- Palladium-Catalyzed Cross-Coupling Reactions: It is a valuable substrate in palladium-catalyzed cross-coupling reactions to introduce the pyridazine moiety into more complex molecules, facilitating the creation of unsymmetrical 3,6-disubstituted pyridazines.

## Visualizing a Synthetic Pathway

The following diagram illustrates a general synthetic workflow for the preparation of **3-Iodopyridazine**.



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Caption: A workflow for the synthesis of **3-Iodopyridazine**.

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## References

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